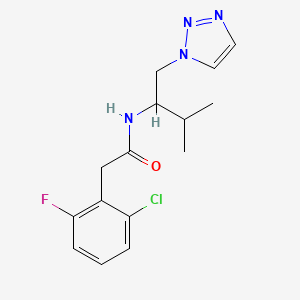

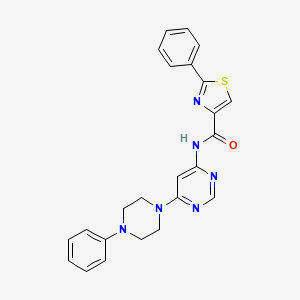

2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been studied for their potential as thrombin inhibitors. Thrombin is an enzyme that plays a crucial role in blood coagulation, and its inhibition is a key target for anticoagulant drugs. The specific compound mentioned, 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, is not directly described in the provided papers, but the general class of compounds has been shown to have significant potency against thrombin, with inhibitory constants (Ki) ranging from 0.9 to 33.9 nM .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized using POCl3 in acetate, which suggests a possible route for the synthesis of the compound might involve a similar acylation reaction . The specific details of the synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide are not provided, but it can be inferred that careful selection of substituents and reaction conditions would be crucial to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be determined using various spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using these methods, revealing a monoclinic space group with specific geometric parameters . While the exact structure of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is not detailed, similar analytical techniques could be employed to determine its molecular conformation and crystallography.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the phenyl ring and the acetamide nitrogen. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity. For instance, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which could influence its reactivity in further chemical transformations . The specific reactivity of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would need to be studied in the context of its unique structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For example, intermolecular hydrogen bonding can affect the melting point and solubility of the compound. In the case of 2-Chloro-N-(3-methylphenyl)acetamide, dual intermolecular N—H⋯O hydrogen bonds link the molecules, which could be indicative of its physical properties . The specific physical and chemical properties of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, such as solubility, melting point, and stability, would need to be determined experimentally.

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

The study by Coleman, Linderman, Hodgson, and Rose (2000) explores the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. Although not directly related to the specific chemical structure requested, this research highlights the broader category of chloroacetamide herbicides and their metabolic pathways, which might share similarities with the metabolism of the compound . The carcinogenic potential of these herbicides in rats is linked to a complex metabolic activation pathway leading to DNA-reactive products. The study provides insights into the metabolism of related compounds, potentially shedding light on the scientific research applications of similar chloroacetamide-based chemicals (Coleman et al., 2000).

Spectroscopic and Quantum Mechanical Studies

Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, and Yildiz (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. This research is particularly relevant for understanding the multifaceted applications of acetamide analogs in scientific research, from their potential in dye-sensitized solar cells (DSSCs) to their interactions with biological targets such as Cyclooxygenase 1 (COX1). The study demonstrates the broad utility of acetamide derivatives in both biological and materials science fields (Mary et al., 2020).

Anti-Inflammatory Activity of Novel Acetamides

Sunder and Maleraju (2013) synthesized and tested the anti-inflammatory activity of novel N-(3-chloro-4-fluorophenyl) acetamide derivatives. Their research contributes to the understanding of the therapeutic potential of acetamide derivatives, indicating the compound's applicability in developing anti-inflammatory agents. This study underscores the medical research applications of acetamide derivatives, showcasing their potential in creating new treatments for inflammation-related conditions (Sunder & Maleraju, 2013).

Thrombin Inhibitory Activity

Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, and Lu (2007) explored the thrombin inhibitory activity of 2-(2-Chloro-6-fluorophenyl)acetamides, revealing the compound's significant potential in modulating thrombin, a key enzyme in the coagulation process. This research highlights the compound's importance in therapeutic applications, particularly in developing anticoagulant drugs. The study provides a clear example of how specific acetamide derivatives can be used in pharmaceutical research to address conditions related to blood clotting (Lee et al., 2007).

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFN4O/c1-10(2)14(9-21-7-6-18-20-21)19-15(22)8-11-12(16)4-3-5-13(11)17/h3-7,10,14H,8-9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZXNLJYLCDITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)